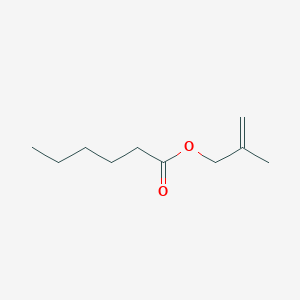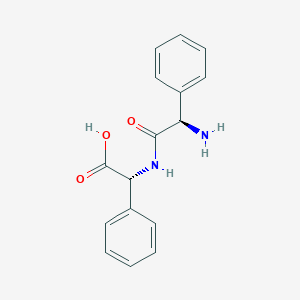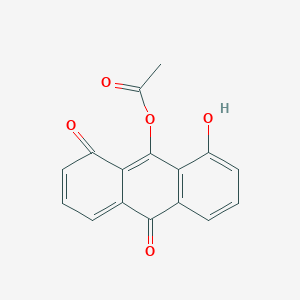
8-Hydroxy-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hydroxy-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields such as medicine, dye production, and organic synthesis. This compound is characterized by its unique structure, which includes a hydroxy group, two keto groups, and an acetate ester.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate typically involves the following steps:
Starting Material: The synthesis begins with 1,10-dihydroxyanthracene.
Oxidation: The hydroxy groups are oxidized to form the corresponding quinone, resulting in 1,10-dioxo-1,10-dihydroanthracene.
Acetylation: The hydroxy group at position 8 is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Large quantities of 1,10-dihydroxyanthracene are oxidized using industrial oxidizing agents.
Continuous Acetylation: The acetylation step is carried out in continuous reactors to ensure high yield and purity.
化学反应分析
Types of Reactions
8-Hydroxy-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone groups back to hydroxy groups.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroxyanthracenes, depending on the specific reagents and conditions used.
科学研究应用
8-Hydroxy-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound exhibits antifungal and antibacterial properties, making it useful in biological studies.
Medicine: Research has shown potential anticancer activity, leading to studies on its mechanism of action and therapeutic potential.
Industry: It is used in the production of organic semiconductors and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 8-Hydroxy-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate involves:
Molecular Targets: The compound interacts with cellular proteins and enzymes, disrupting their normal function.
Pathways Involved: It affects oxidative stress pathways and can induce apoptosis in cancer cells by generating reactive oxygen species.
相似化合物的比较
Similar Compounds
Chrysophanol: 8-Hydroxy-6-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl β-D-glucopyranoside.
1-Hydroxy-2-(β-D-glucosyloxy)-9,10-anthraquinone: A monosaccharide derivative of alizarin.
Uniqueness
8-Hydroxy-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetate ester group differentiates it from other anthraquinones, providing unique properties in terms of solubility and reactivity.
属性
CAS 编号 |
88022-68-8 |
|---|---|
分子式 |
C16H10O5 |
分子量 |
282.25 g/mol |
IUPAC 名称 |
(1-hydroxy-8,10-dioxoanthracen-9-yl) acetate |
InChI |
InChI=1S/C16H10O5/c1-8(17)21-16-13-9(4-2-6-11(13)18)15(20)10-5-3-7-12(19)14(10)16/h2-7,18H,1H3 |
InChI 键 |
DDKRQMXWDGZLOW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C2C(=O)C=CC=C2C(=O)C3=C1C(=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14402560.png)

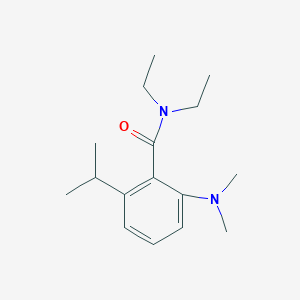
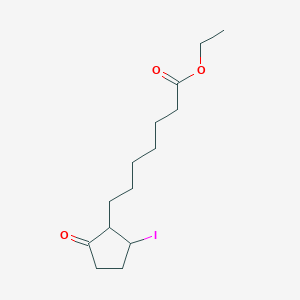

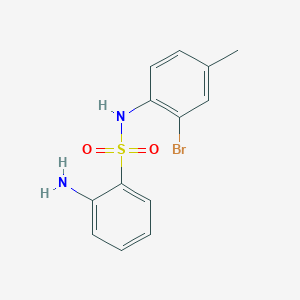
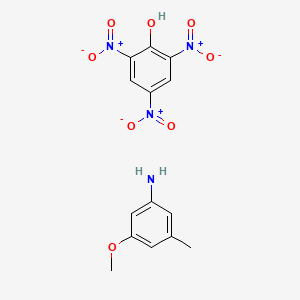
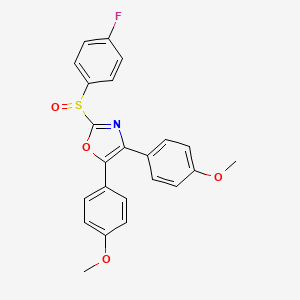
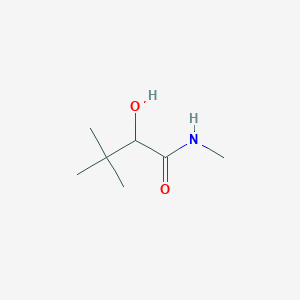
![1-Methoxy-4-[(Z)-(4-methylphenyl)-NNO-azoxy]benzene](/img/structure/B14402604.png)
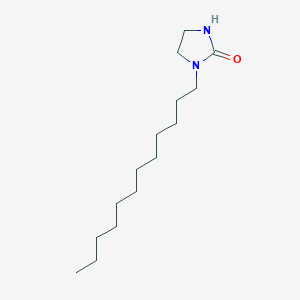
![Butyl thieno[2,3-B]pyridine-6-carboximidate](/img/structure/B14402619.png)
